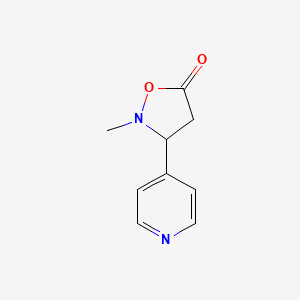
2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is a heterocyclic compound that features an isoxazolidinone ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the isoxazolidinone and pyridine rings imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate alkylating agent to yield the isoxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced isoxazolidinone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazolidinone ring may interact with active sites of enzymes, while the pyridine moiety can enhance binding affinity through π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(pyridin-3-yl)isoxazolidin-5-one
- 2-Methyl-3-(pyridin-2-yl)isoxazolidin-5-one
- 3-(Pyridin-4-yl)isoxazolidin-5-one
Uniqueness
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is unique due to the specific positioning of the methyl group and the pyridine ring. This configuration can influence the compound’s reactivity and binding properties, making it distinct from other isoxazolidinone derivatives.
Eigenschaften
CAS-Nummer |
62230-16-4 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-methyl-3-pyridin-4-yl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-11-8(6-9(12)13-11)7-2-4-10-5-3-7/h2-5,8H,6H2,1H3 |
InChI-Schlüssel |
DKFYMXLDNFPQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC(=O)O1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


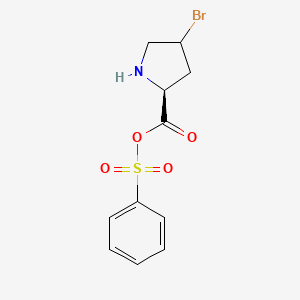
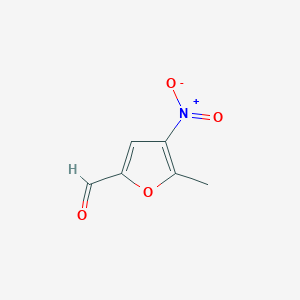

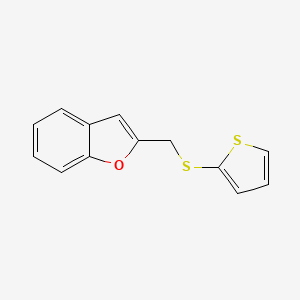
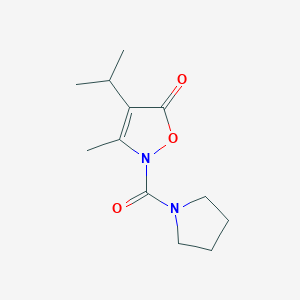
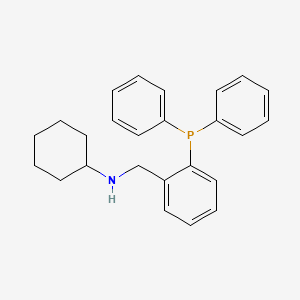
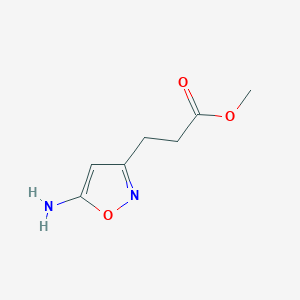
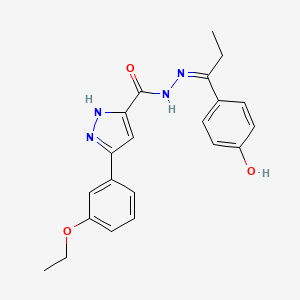
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
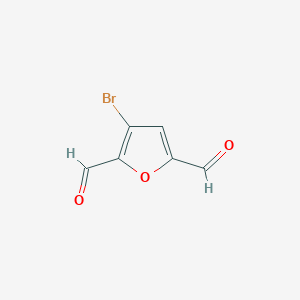



![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
